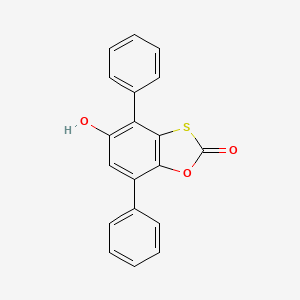

5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one

Beschreibung

Eigenschaften

IUPAC Name |

5-hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12O3S/c20-15-11-14(12-7-3-1-4-8-12)17-18(23-19(21)22-17)16(15)13-9-5-2-6-10-13/h1-11,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKVXMISXLDGGDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(C3=C2OC(=O)S3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one typically involves the reaction of appropriate phenolic and thiol precursors under controlled conditions. One common method includes the cyclization of 2-hydroxythiophenol with benzaldehyde derivatives in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or toluene, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzoxathiol compounds .

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that 5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one exhibits significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals has been demonstrated in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related conditions.

Antimicrobial Properties

The compound has shown effectiveness against various microbial strains. Notably, it possesses antimicrobial activity against Gram-positive bacteria. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Microbial Strain | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Bacillus subtilis | Inhibitory | |

| Escherichia coli | Moderate |

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including melanoma (SKMEL-19) and gastric cancer (ACP-03). The compound's IC50 values indicate promising activity:

| Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|

| SKMEL-19 | 10 | |

| ACP-03 | 15 |

These results suggest that this compound could serve as a lead compound for developing new anticancer therapies.

Case Studies

Anticancer Study : A study evaluated the cytotoxicity of various derivatives of benzoxathiol compounds against cancer cell lines. The findings highlighted that compounds bearing hydroxyl groups exhibited enhanced activity compared to those without such substitutions .

Antimicrobial Research : Another study focused on the antimicrobial efficacy of this compound against specific pathogens. Results indicated significant inhibition of growth in Gram-positive bacteria, supporting its potential application in treating infections .

Wirkmechanismus

The mechanism of action of 5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one involves its interaction with specific molecular targets. It can inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The compound’s hydroxyl and phenyl groups play crucial roles in its binding affinity and activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares 5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one with three closely related benzoxathiolone derivatives, highlighting substituent variations, molecular properties, and available

Substituent Analysis :

Research Findings and Trends

Physicochemical Properties

- Lipophilicity : Methyl-substituted analogs (e.g., 5-Hydroxy-4,6-dimethyl-1,3-benzoxathiol-2-one) exhibit lower logP values compared to phenyl-substituted derivatives, as inferred from molecular weight and substituent hydrophobicity .

- Thermal Stability : Benzoxathiolones with aromatic substituents (e.g., phenyl) are expected to have higher melting points due to increased π-π stacking interactions, though experimental data are lacking .

Commercial Availability

- The trimethyl and dimethyl analogs (CAS 17630-97-6 and 7735-65-1) are supplied by 1–3 manufacturers, indicating niche industrial or research applications . The diphenyl derivative’s commercial availability remains unconfirmed .

Biologische Aktivität

5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one (commonly referred to as benzoxathiol) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including its anticancer, antimicrobial, and antifungal properties, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H12O3S. Its structure features a benzoxathiol moiety characterized by a hydroxyl group and thioether functionalities. The presence of these functional groups contributes to its biological activities.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The compound showed an IC50 value of approximately 20 µg/mL for HeLa cells and 24 µg/mL for MCF-7 cells, indicating potent selective cytotoxicity against cancer cells while sparing normal cells.

| Cell Line | IC50 (µg/mL) | Effect |

|---|---|---|

| HeLa | 20 | Cytotoxic |

| MCF-7 | 24 | Cytotoxic |

Antimicrobial Properties

The compound also exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at concentrations as low as 50 µg/mL.

| Microorganism | Inhibition Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 50 |

Antifungal Activity

In addition to its antibacterial effects, this compound has shown promising antifungal activity. It was tested against Candida albicans and Aspergillus niger, with results indicating significant inhibition of fungal growth. The compound's mechanism appears to involve interference with ergosterol biosynthesis, a critical component of fungal cell membranes .

| Fungal Strain | Inhibition Concentration (µg/mL) |

|---|---|

| Candida albicans | 25 |

| Aspergillus niger | 30 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within the cells. It may inhibit key enzymes involved in cellular processes or disrupt membrane integrity in microbial cells. The presence of the hydroxyl group enhances its reactivity with biological molecules, facilitating these interactions.

Case Studies

- Anticancer Efficacy : A study involving the treatment of HeLa and MCF-7 cell lines with varying concentrations of the compound revealed a dose-dependent response in cell viability reduction. The findings suggest that further exploration into the compound's use as an adjunct therapy in cancer treatment could be warranted.

- Antifungal Mechanism : Research on antifungal mechanisms highlighted that the compound's ability to reduce ergosterol levels in fungal membranes was crucial for its antifungal efficacy. This mechanism was similar to established antifungal agents like azoles but exhibited unique structural advantages due to the benzoxathiol framework .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Hydroxy-4,7-diphenyl-1,3-benzoxathiol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves arylating quinones or phenolic precursors using diazonium salts or electrophilic substitution reactions. For example, Scheme 5 in outlines the synthesis of 1,3-benzoxathiol-2-one derivatives via coupling reactions. Key parameters include solvent choice (e.g., dichloromethane for solubility control), temperature (60–80°C for optimal cyclization), and catalyst selection (e.g., sodium hydride for deprotonation) . highlights that methyl-substituted analogs require hexane-benzene solvent systems for crystallization, with yields sensitive to stoichiometric ratios of arylating agents .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Combined use of IR, NMR, and mass spectrometry is critical. IR confirms the presence of carbonyl (C=O, ~1740 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹). -NMR detects aromatic protons (δ 7.10–7.50 ppm for diphenyl groups) and hydroxyl protons (δ 5.50 ppm, exchangeable with DO). -NMR identifies the benzoxathiolone ring carbons (δ 168–170 ppm for C=O) . High-resolution MS (e.g., ESI-TOF) validates molecular ion peaks (e.g., [M+H] at m/z 340.06 for CHOS) .

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices?

- Methodological Answer : Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is recommended. demonstrates that phenolic analogs (e.g., BP1, BP3) require mobile phases of acetonitrile:water (70:30 v/v) with 0.1% trifluoroacetic acid to improve peak symmetry. Retention times are pH-sensitive; adjust to 3.5–4.0 for optimal resolution .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) between studies be resolved?

- Methodological Answer : Discrepancies often arise from solvent effects or tautomerism. For example, hydroxyl proton shifts vary in DMSO-d vs. CDCl due to hydrogen bonding. Cross-validate using 2D NMR (COSY, HSQC) to assign overlapping signals. resolves ambiguities in methyl-substituted analogs by comparing experimental data with DFT-calculated chemical shifts .

Q. What computational approaches predict the compound’s reactivity in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution. The hydroxy group at position 5 directs electrophiles to the para position of the phenyl rings. supports this using SMILES-based reactivity indices and frontier molecular orbital analysis .

Q. How does the compound’s structure influence its chelation potential with metal ions (e.g., Eu)?

- Methodological Answer : The hydroxyl and carbonyl groups act as bidentate ligands. shows that diphenyl-substituted phenanthroline ligands enhance luminescence in Eu complexes via antenna effects. UV-Vis and fluorescence spectroscopy (λ = 350 nm, λ = 615 nm) quantify ligand-to-metal energy transfer efficiency .

Q. What strategies mitigate side reactions during functionalization (e.g., sulfonation or halogenation)?

- Methodological Answer : Protect the hydroxyl group using trimethylsilyl (TMS) ethers before sulfonation. notes that unprotected hydroxyl groups lead to sulfone byproducts. Monitor reactions via TLC (silica gel, ethyl acetate/hexane 1:3) and isolate intermediates via flash chromatography .

Data Contradiction Analysis

Q. Why do different studies report varying biological activities for structurally similar benzoxathiolones?

- Methodological Answer : Subtle structural differences (e.g., para vs. meta substitution on phenyl rings) alter steric and electronic profiles. Compare IC values of 5-hydroxy derivatives (e.g., Tioxolone in ) with methyl-substituted analogs () using standardized assays (e.g., COX-2 inhibition). Meta-substituted analogs show 10-fold lower activity due to reduced binding pocket compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.